2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an anthryl group, a hydrazino group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 9-anthraldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(9-ANTHRYLMETHYLENE)HYDRAZINO)-2-OXO-N-(5-PH-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 1-(9-Anthryl)-2-(1-naphthyl)ethylene
- 1-(9-Anthryl)-2-(4-nitrophenyl)ethene
Uniqueness
Compared to similar compounds, 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C24H16F3N3O2 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C24H16F3N3O2/c25-24(26,27)17-8-5-9-18(13-17)29-22(31)23(32)30-28-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,29,31)(H,30,32)/b28-14+ |
InChI Key |
GPNJNPVTAUNNTR-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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